5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxylic acid
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Overview
Description
5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that features both benzofuran and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxylic acid typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkenes or alkynes, often catalyzed by copper (I) or ruthenium (II) compounds . Metal-free synthetic routes have also been developed to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthetic routes. The focus is often on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: Common in modifying the isoxazole or benzofuran rings to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are often used.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylphenyl)isoxazole-3-carboxylic Acid
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid
Uniqueness
5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of both benzofuran and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure can enhance its reactivity and potential as a bioactive compound compared to similar compounds that lack one of these rings .
Properties
IUPAC Name |
5-(2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-12(15)9-6-11(17-13-9)7-1-2-10-8(5-7)3-4-16-10/h1-2,5-6H,3-4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGDVYJFDCUMGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=CC(=NO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2104290-86-8 |
Source
|
Record name | 5-(2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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